Ethyl 3-(4-chlorophenyl)hexanoate
Description
Ethyl 3-(4-chlorophenyl)hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, which is further connected to a hexanoate chain substituted with a 4-chlorophenyl group
Properties
Molecular Formula |
C14H19ClO2 |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)hexanoate |
InChI |
InChI=1S/C14H19ClO2/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12H,3-5,10H2,1-2H3 |
InChI Key |
XKMNBBVVOKQMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OCC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)hexanoate typically involves the esterification of 3-(4-chlorophenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4-chlorophenyl)hexanoic acid+ethanolH2SO4Ethyl 3-(4-chlorophenyl)hexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 3-(4-chlorophenyl)hexanoic acid.
Reduction: 3-(4-chlorophenyl)hexanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)hexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(4-chlorophenyl)hexanoic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl hexanoate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
Ethyl benzoate: Contains a benzene ring instead of the hexanoate chain, leading to distinct reactivity and applications.
Phenyl hexanoate: Similar structure but without the ethyl group, affecting its solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
